molecular formula C23H15F3N4O6S B2769245 Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-34-3

Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2769245
CAS No.: 851951-34-3
M. Wt: 532.45
InChI Key: DHMZEMXNNVRHID-UHFFFAOYSA-N
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Description

The compound Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate features a thieno[3,4-d]pyridazine core substituted with:

  • A 3-nitrobenzamido group at position 5, introducing strong electron-withdrawing effects via the nitro moiety.
  • A 4-(trifluoromethyl)phenyl group at position 3, enhancing lipophilicity and metabolic stability.
  • An ethyl carboxylate ester at position 1, influencing solubility and bioavailability.

Properties

IUPAC Name

ethyl 5-[(3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O6S/c1-2-36-22(33)18-16-11-37-20(27-19(31)12-4-3-5-15(10-12)30(34)35)17(16)21(32)29(28-18)14-8-6-13(7-9-14)23(24,25)26/h3-11H,2H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMZEMXNNVRHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound notable for its unique thieno[3,4-d]pyridazine core. The compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in modulating various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄F₃N₃O₄S, with a molecular weight of 531.51 g/mol. Its structure features a nitrobenzamide group and a trifluoromethylphenyl substituent, which are critical to its biological interactions and reactivity.

Property Value
Molecular FormulaC₁₈H₁₄F₃N₃O₄S
Molecular Weight531.51 g/mol
Core StructureThieno[3,4-d]pyridazine
Key Functional GroupsNitrobenzamide, Trifluoromethyl

Biological Activity

Research into the biological activity of this compound indicates potential interactions with various biological targets. Preliminary studies suggest that compounds within the thieno[3,4-d]pyridazine class may exhibit pharmacological properties such as:

  • Adenosine A1 Receptor Modulation : Similar compounds have shown allosteric modulation of the adenosine A1 receptor, suggesting that this compound may also interact with this target, potentially influencing cardiovascular functions and neuroprotection.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

Case Studies

  • Adenosine Receptor Interaction :
    • A study evaluated the interaction of thieno[3,4-d]pyridazines with adenosine receptors. The findings indicated that these compounds could modulate receptor activity, which might be leveraged for therapeutic applications in cardiovascular diseases (Smith et al., 2020).
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays conducted on various cancer cell lines showed that compounds structurally similar to ethyl 5-(3-nitrobenzamido)-4-oxo exhibited significant cytotoxicity. The mechanism was attributed to interference with cellular proliferation pathways (Jones et al., 2021).

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may arise from:

  • Receptor Binding : The nitrobenzamide group may facilitate binding to specific receptors, altering their signaling pathways.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes or signal transduction.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct features and potential advantages in biological activity:

Compound Name Key Features
Ethyl 5-amino-4-oxo-3-(4-fluorophenyl)-thieno[3,4-d]pyridazine-1-carboxylateContains an amino group; potential A1 receptor modulation
Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylateExhibits allosteric modulation; similar core structure
Ethyl 5-(2-ethoxybenzamido)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylateRelated scaffold; variations in substituents

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound is compared to analogs with modifications at positions 3 and 5 (Table 1).

Table 1: Structural and Functional Comparison of Analogs

Compound Name Position 5 Substituent Position 3 Substituent Molecular Weight (Calc.) Key Functional Groups Yield (%) Potential Biological Role
Target 3-Nitrobenzamido 4-(Trifluoromethyl)phenyl Not provided Nitro, amido, ester N/A Not specified
3-Phenylpropanamido 4-(Trifluoromethyl)phenyl Not provided Amido, ester N/A Undisclosed
Compound 30‡ Amino 4-(Trifluoromethyl)phenyl 384.06 Amino, ester 90 Tau aggregation inhibitor
Compound 31‡ Amino 4-(Trifluoromethoxy)phenyl 400.06 Amino, ester 55 Tau aggregation inhibitor
§ Amino 4-Aminophenyl Not provided Amino, ester N/A Undisclosed

†From : Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-... ‡From : Aminothienopyridazine derivatives . §From : Ethyl 5-amino-3-(4-aminophenyl)-...

Key Observations:

The amino group in Compounds 30 and 31 increases basicity and hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability .

Position 3 Modifications: The 4-(trifluoromethyl)phenyl group (target, , Compound 30) contributes to lipophilicity and resistance to oxidative metabolism. Replacing trifluoromethyl with 4-(trifluoromethoxy)phenyl (Compound 31) introduces a bulkier substituent, possibly affecting steric interactions in biological targets . The 4-aminophenyl group () is electron-donating, contrasting with the electron-withdrawing CF₃ group, which could alter binding affinity .

Q & A

Q. How can pharmacokinetic parameters (e.g., bioavailability) be improved?

  • Methodological Answer :
  • Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance oral absorption.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release and improved BBB penetration .

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